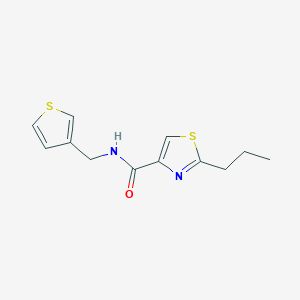

![molecular formula C18H20N6O B5542357 3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a compound characterized by its unique molecular structure and properties. It belongs to a class of compounds that exhibit significant biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide typically involves complex organic reactions. For instance, Morgan et al. (1990) describe the synthesis of N-substituted imidazolylbenzamides, emphasizing the steps involved in producing these compounds with potential for cardiac electrophysiological activity (Morgan et al., 1990).

Molecular Structure Analysis

Studies on similar molecules have highlighted the importance of the molecular structure in determining the compound's activity. For example, Deng et al. (2010) analyzed the crystal structure of a related compound, noting the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and the twisting of attached phenyl rings, which can influence the compound's interactions and stability (Deng et al., 2010).

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions, contributing to their diverse biological activities. For example, Hamdouchi et al. (1999) discuss the synthesis of imidazo[1,2-a]pyridines and their antiviral properties, indicating the potential for various chemical modifications to enhance biological activity (Hamdouchi et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in different environments. For instance, the physical characteristics of similar benzamide derivatives were investigated in the context of their biological activities and potential as therapeutic agents.

Chemical Properties Analysis

Chemical properties, such as reactivity, chemical stability, and the presence of functional groups, play a significant role in the compound's interaction with biological systems. Zhou et al. (2008) detailed the chemical properties of a related compound, focusing on its selectivity and efficacy in inhibiting specific enzymes, which is indicative of the potential applications of these compounds in targeted therapies (Zhou et al., 2008).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- New imidazo[1,2-a]pyridines were synthesized, exploring their potential as antisecretory and cytoprotective antiulcer agents. Although lacking significant antisecretory activity, some compounds demonstrated good cytoprotective properties, highlighting the chemical's versatility in drug development (Starrett et al., 1989).

- Investigation into N-substituted imidazolylbenzamides or benzene-sulfonamides revealed compounds with cardiac electrophysiological activity comparable to sematilide, suggesting potential for development as selective class III agents in treating reentrant arrhythmias (Morgan et al., 1990).

- A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines was designed and synthesized for testing as antirhinovirus agents. The study highlights the structure-activity relationship in developing antiviral agents (Hamdouchi et al., 1999).

Antimicrobial and Antiviral Evaluation

- Some newly synthesized thienopyrimidine derivatives exhibited pronounced antimicrobial activity, indicating the potential for developing new antimicrobial agents (Bhuiyan et al., 2006).

- The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were studied, offering insights into the synthesis of potential therapeutic agents (Rahmouni et al., 2016).

Chemical Synthesis and Structural Analysis

- Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was synthesized, with structural analysis providing insights into molecular interactions and stability. This contributes to understanding the structural basis of chemical interactions and properties (Deng et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-4-3-5-15(10-13)18(25)21-7-6-20-16-11-17(23-12-22-16)24-9-8-19-14(24)2/h3-5,8-12H,6-7H2,1-2H3,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMYGVWGLDNPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

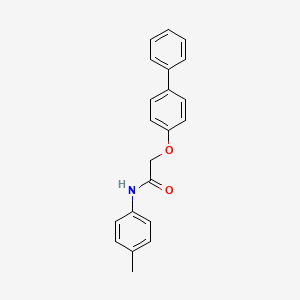

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

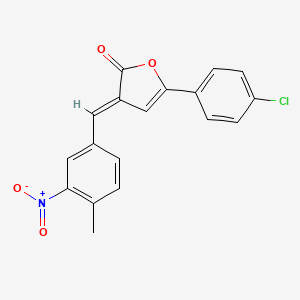

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

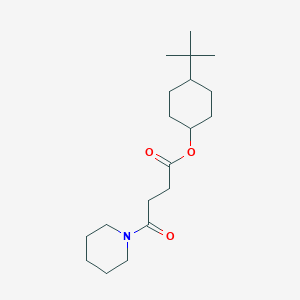

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)